4-(2-Thienyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile
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Overview
Description
4-(2-Thienyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile is a complex organic compound that belongs to the benzodiazepine family. This compound is characterized by the presence of a thienyl group attached to the benzodiazepine core, which imparts unique chemical and biological properties. Benzodiazepines are well-known for their applications in medicine, particularly as anxiolytics, sedatives, and anticonvulsants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Thienyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a thienyl-substituted intermediate, followed by cyclization to form the benzodiazepine ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings to ensure environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
4-(2-Thienyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The thienyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced benzodiazepine derivatives, and substituted thienyl compounds. These products can have different chemical and biological properties compared to the parent compound .
Scientific Research Applications
4-(2-Thienyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including potential anxiolytic, sedative, and anticonvulsant effects.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes .
Mechanism of Action
The mechanism of action of 4-(2-Thienyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound can modulate neuronal activity, leading to its anxiolytic and sedative effects. The pathways involved include the enhancement of GABAergic neurotransmission, which results in increased inhibitory signaling in the brain .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Thienyl)pyrrolo[2,3-b]pyridine
- 4-(2-Thienyl)benzimidazole
- N-substituted 2,5-di(2-thienyl)pyrroles
Uniqueness
Compared to these similar compounds, 4-(2-Thienyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile has a unique benzodiazepine core structure, which imparts distinct pharmacological properties. The presence of the thienyl group further enhances its chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
38291-72-4 |
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Molecular Formula |
C14H13N3S |
Molecular Weight |
255.34 g/mol |
IUPAC Name |
4-thiophen-2-yl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile |
InChI |
InChI=1S/C14H13N3S/c15-9-10-8-13(14-6-3-7-18-14)17-12-5-2-1-4-11(12)16-10/h1-7,10,13,16-17H,8H2 |
InChI Key |
QMFYSUPTPDYBCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=CC=CC=C2NC1C3=CC=CS3)C#N |
Origin of Product |
United States |
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